7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Overview
Description
The compound 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a derivative of triazaspirodecanedione, which is a class of spirocyclic compounds featuring a triaza backbone. These compounds are of interest due to their potential biological activities and their use as intermediates in organic synthesis. The specific compound is not directly mentioned in the provided papers, but we can infer from the related structures and activities of similar compounds.
Synthesis Analysis
The synthesis of related 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives has been reported to be efficient, involving methods that yield high-purity products without the need for additional purification steps . Although the exact synthesis of 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is not described, the methods used for similar compounds typically involve the formation of the spirocyclic framework through a cyclization step, followed by functional group transformations to introduce the desired substituents.
Molecular Structure Analysis
The molecular structure of triazaspirodecanedione derivatives is characterized by a spirocyclic core, which is a bicyclic system with a nitrogen-containing ring fused to a dione moiety. The presence of multiple stereocenters in such compounds can lead to the formation of several stereoisomers, as demonstrated in the synthesis of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane stereoisomers . The molecular structure of 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione would similarly be expected to exhibit chirality and potentially exist in multiple stereoisomeric forms.
Chemical Reactions Analysis
The chemical reactivity of triazaspirodecanedione derivatives can be influenced by the presence of the triaza group and the dione moiety. These functional groups can participate in various chemical reactions, such as nucleophilic addition or substitution, which can be utilized to further modify the compound or to synthesize other related molecules. The exact chemical reactions that 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo are not detailed in the provided papers, but it can be anticipated that it would share similar reactivity patterns with its analogs.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds like triazaspirodecanedione derivatives are often dictated by their molecular structure. Factors such as solubility, melting point, and stability can be affected by the presence of substituents and the overall three-dimensional shape of the molecule. The antimicrobial activity of some synthesized 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives suggests that these compounds can interact with biological systems, which is an important aspect of their chemical properties . The specific physical and chemical properties of 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione would need to be determined experimentally.
Scientific Research Applications
Antimicrobial and Detoxification Applications : Ren et al. (2009) synthesized a new N-halamine precursor, including 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and bonded it onto cotton fabrics. This was used for antimicrobial purposes and to detoxify chemical mustard simulant into less toxic derivatives (Ren et al., 2009).
Biocidal Nanofibers : In a study by Ren et al. (2013), the compound was used in biocidal nanofibers via electrospinning, indicating potential applications in water and air filtration (Ren et al., 2013).
Treatment of Anemia : Váchal et al. (2012) discovered that derivatives of 1,3,8-Triazaspiro[4.5]decane-2,4-diones, a related compound, are efficacious as inhibitors of hypoxia-inducible factor prolyl hydroxylase, suggesting their potential in treating anemia (Váchal et al., 2012).
Myelostimulation : Yu et al. (2018) reported the myelostimulating activity of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives in artificially induced myelodepressive syndrome, indicating their potential in accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow (Yu et al., 2018).
Anticonvulsant Activity : Obniska et al. (2006) synthesized and evaluated N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives for their anticonvulsant and neurotoxic properties, suggesting their potential in the treatment of epilepsy (Obniska et al., 2006).
Antimicrobial Activity : A study by Krolenko et al. (2017) synthesized derivatives of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione, showing promising antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis (Krolenko et al., 2017).
properties
IUPAC Name |
7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-9(2)5-11(6-10(3,4)14-9)7(15)12-8(16)13-11/h14H,5-6H2,1-4H3,(H2,12,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJCQCUNRRANAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(N1)(C)C)C(=O)NC(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361443 | |
Record name | 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
CAS RN |
15871-54-2 | |
Record name | 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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